3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
“3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the triazoloquinazoline class of compounds . It is a small molecule that has been studied for its potential anticancer activity .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed and synthesized for investigation .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazoloquinazoline core, a 2-fluorophenyl group, and a 4-methoxyphenoxy group . The triazoloquinazoline core is a bioisosteric modification of the triazolophthalazine ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF .Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and cell cycle regulation .
Mode of Action
This compound interacts with the PCAF bromodomain, inhibiting its function .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression. By inhibiting PCAF, this compound can potentially alter the expression of various genes, affecting numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the inhibition of PCAF. Some studies have shown that similar compounds can exhibit potent antiproliferative activity against certain cancer cells , suggesting that this compound may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline in lab experiments is its potential therapeutic applications. The compound has shown promising results in inhibiting cancer cell growth and reducing inflammation. Another advantage is the relatively simple synthesis method of the compound. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline. One direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic effects. Another direction is to explore the potential use of the compound in combination with other drugs for enhanced therapeutic effects. Additionally, further studies can be conducted to determine the toxicity and safety profile of the compound for potential clinical use.
Synthesis Methods
The synthesis of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves several steps. The starting material is 2-fluoroaniline, which is reacted with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)fluoroaniline. This intermediate is then reacted with 2-chloro-5-nitrobenzotrifluoride to form this compound. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has shown to have anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. The compound has also been studied for its potential use as an anti-microbial agent.
Biochemical Analysis
Biochemical Properties
3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the PCAF bromodomain, a protein that plays a crucial role in gene expression and cellular function . The nature of these interactions is primarily through binding with the active site of the target proteins .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been shown to exhibit cytotoxic activity against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the active site of the PCAF bromodomain, thereby inhibiting its function .
Temporal Effects in Laboratory Settings
It has been observed to demonstrate stable and consistent activity in in vitro studies .
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2/c1-28-14-10-12-15(13-11-14)29-22-24-19-9-5-3-7-17(19)21-26-25-20(27(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFDSULLRHMJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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